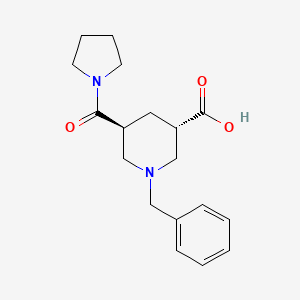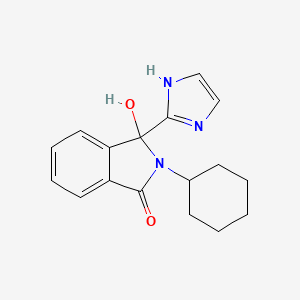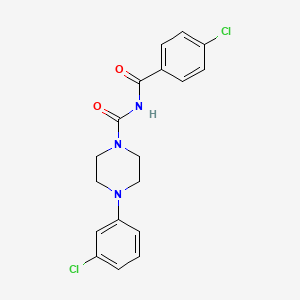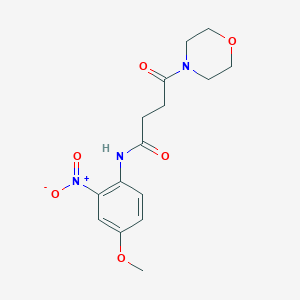
(3S*,5S*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,5S*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of (3S*,5S*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid involves the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the degradation of incretin hormones, which play a role in regulating insulin secretion. By inhibiting DPP-4, this compound increases the levels of incretin hormones, leading to increased insulin secretion and improved glucose control.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease inflammation and pain in animal models. It has also been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. In addition, this compound has been shown to improve glucose control and insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S*,5S*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid in lab experiments is its well-established synthesis method. The compound is also relatively stable and can be stored for extended periods of time. However, one limitation is that the compound is relatively expensive and may not be readily available in some labs.
Direcciones Futuras
There are numerous future directions for research involving (3S*,5S*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid. One area of interest is the compound's potential use in treating addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models. Another area of interest is the compound's potential use in treating neurological disorders such as Alzheimer's disease. Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease. Finally, there is interest in developing more potent and selective DPP-4 inhibitors based on the structure of this compound.
Métodos De Síntesis
The synthesis of (3S*,5S*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid involves the reaction of benzylamine with piperidine-3-carboxylic acid, followed by the addition of pyrrolidine-1-carbonyl chloride. The resulting compound is then purified through recrystallization. The synthesis method is well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
(3S*,5S*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid has been studied extensively for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in treating addiction and neurological disorders.
Propiedades
IUPAC Name |
(3S,5S)-1-benzyl-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(20-8-4-5-9-20)15-10-16(18(22)23)13-19(12-15)11-14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2,(H,22,23)/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFUMFQCLZXRTL-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(CN(C2)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H]2C[C@@H](CN(C2)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-{(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5465504.png)



![N-cyclopentyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5465525.png)


![3-[3,5-bis(trifluoromethyl)phenyl]-2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5465540.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5465561.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5465564.png)
![3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride](/img/structure/B5465565.png)
![3-{[5-(diethylamino)-1-methyl-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5465568.png)
![N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5465580.png)
